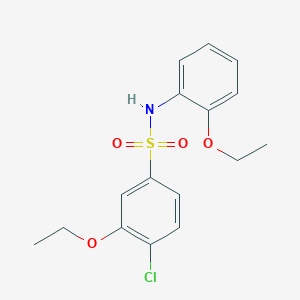
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a thiophene ring and a benzamide moiety
準備方法
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring followed by its functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Oxidation: The thiophene ring is then oxidized to introduce the 1,1-dioxido group.
Coupling with Benzamide: The oxidized thiophene is then coupled with 3,5-dimethoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The dioxido group can be reduced back to the thiophene ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzamide can undergo nucleophilic substitution reactions with strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions but can include various substituted thiophenes and benzamides.
科学的研究の応用
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying thiophene-based interactions in biological systems.
Medicine: Preliminary studies suggest it may have pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic properties.
作用機序
The mechanism by which N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring can interact with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar compounds to N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE include:
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-methoxypropanamide
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,3-difluoroisonicotinamide
These compounds share the thiophene ring structure but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the dioxido-thiophene and dimethoxybenzamide moieties in N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE gives it distinct properties that are not observed in its analogs.
特性
分子式 |
C13H15NO5S |
|---|---|
分子量 |
297.33 g/mol |
IUPAC名 |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H15NO5S/c1-18-11-5-9(6-12(7-11)19-2)13(15)14-10-3-4-20(16,17)8-10/h3-7,10H,8H2,1-2H3,(H,14,15) |
InChIキー |
PNXPQICCPAQZLT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CS(=O)(=O)C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479570.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11479571.png)

![N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-oxo-2H-chromen-3-YL)benzamide](/img/structure/B11479580.png)
![N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11479594.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate](/img/structure/B11479601.png)
![4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11479607.png)
![4-(methoxymethyl)-6-methyl-2-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11479611.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B11479621.png)
![7-[3-(Cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479627.png)
![5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole](/img/structure/B11479636.png)
![7-(tert-butyl)-4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479641.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B11479642.png)
